molecular formula C9H10F3NO B1284518 (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine CAS No. 342816-26-6

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine

Cat. No.: B1284518
CAS No.: 342816-26-6
M. Wt: 205.18 g/mol
InChI Key: HLHKSXNSXJYMNI-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenylmethanamines from substitution reactions .

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is unique due to its specific combination of a trifluoroethoxy group and a methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKSXNSXJYMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-26-6
Record name [2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride (650 mg) in ethanol (200 mL) containing 20% Pd(OH)2/C (1 g) was hydrogenated at 50 psi for 4 h. The catalyst was removed via filtration through Celite and the filtrate then evaporated to dryness to give the title compound as a white powder: 1H NMR (CD3OD) δ7.47 (m, 2H), 7.19 (m, 2H), 4.69 (q, J=8.4 Hz, 2H), 4.16 (s, 2H).
Name
2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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